molecular formula C16H24N2O5 B2594322 3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea CAS No. 2034500-83-7

3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea

Cat. No.: B2594322
CAS No.: 2034500-83-7
M. Wt: 324.377
InChI Key: ASLGXRILBKMFIN-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a chemical research compound with a molecular structure featuring a urea core substituted with a 3,4-dimethoxyphenethyl hydroxy group and a tetrahydropyran (oxan-4-yl) ring. Urea derivatives are a significant class of compounds in medicinal chemistry research, often explored for their potential to modulate biological targets. The specific research applications and biochemical mechanisms of action for this compound are currently under investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings on related structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-21-14-4-3-11(9-15(14)22-2)13(19)10-17-16(20)18-12-5-7-23-8-6-12/h3-4,9,12-13,19H,5-8,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLGXRILBKMFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)NC2CCOCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.

    Urea Formation: The hydroxyethyl intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Cyclization: The final step involves the cyclization of the intermediate to form the oxanyl ring, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Scale-up processes may also involve continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dermatological Applications

One of the primary applications of 3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is in dermatology, particularly as a skin-whitening agent. Research indicates that this compound acts as a potent inhibitor of tyrosinase, an enzyme critical in melanin production. The ability to inhibit melanin synthesis makes it a candidate for treating hyperpigmentation disorders .

Case Study: Melanin Inhibition

  • A study demonstrated that formulations containing this compound showed significant reductions in melanin levels in vitro. The mechanism involves the inhibition of tyrosinase activity, which is essential for melanin biosynthesis. This property positions it as a potential alternative to current whitening agents that often have limited efficacy or safety concerns .

Anticancer Research

Emerging research suggests that derivatives of this compound may exhibit anticancer activities. The structural characteristics allow for interactions with biological targets associated with cancer cell proliferation and survival. Preliminary studies indicate that modifications to the base structure can enhance cytotoxicity against various cancer cell lines .

Case Study: Cytotoxic Activity

  • In vitro assays have shown that specific derivatives of this compound can induce apoptosis in cancer cells more effectively than standard treatments. This suggests potential for further development into therapeutic agents .

Pharmacological Investigations

Pharmacological studies have focused on the compound's interaction with specific receptors and its metabolic pathways. The compound's ability to modulate biological processes makes it relevant in drug design and development.

Table 1: Summary of Pharmacological Studies

Study FocusFindingsReference
Tyrosinase InhibitionSignificant reduction in melanin production
Anticancer ActivityInduced apoptosis in cancer cell lines
Receptor InteractionModulation of biological pathways

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Differences :

Propanediol Derivatives (Stereochemical Analogs)

A study by Lundquist et al. (2018) analyzed stereoisomers of 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol. While structurally distinct, these compounds share the 3,4-dimethoxyphenyl motif and hydroxyl groups, enabling comparative insights:

Feature Target Compound Propanediol Derivatives
Backbone Urea with hydroxyethyl chain 1,3-Propanediol with phenolic ethers
Stereochemistry Single chiral center (hydroxyethyl) Multiple chiral centers (threo/erythro forms)
Synthetic Complexity Moderate (urea coupling) High (multi-step stereoselective synthesis)
Biological Relevance Unconfirmed (theoretical) Demonstrated antioxidant activity

Key Insight :
The target compound’s stereochemical simplicity may streamline synthesis compared to propanediol derivatives, though its biological activity remains less characterized.

Research Findings and Gaps

  • Structure-Activity Relationship (SAR): Dimethoxyphenyl groups are critical for binding to adenosine receptors in related compounds, suggesting a possible mechanism for the target molecule.
  • Synthetic Feasibility : The urea linkage simplifies synthesis compared to fused heterocycles in patent compounds, though regioselective functionalization of the hydroxyethyl chain remains challenging.

Biological Activity

3-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1-(oxan-4-yl)urea is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety, which is known for its ability to interact with biological targets. The presence of the 3,4-dimethoxyphenyl group contributes to its lipophilicity and potential binding affinity to various receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors. The specific interactions with target enzymes can lead to altered metabolic pathways.
  • Receptor Modulation : The phenolic structure may allow for interactions with various receptors, influencing signaling pathways associated with growth and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to form cross-links with DNA, which can be crucial for their antitumor activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related urea compounds have demonstrated their efficacy against various cancer cell lines through mechanisms involving DNA cross-linking and apoptosis induction .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies showed that while exhibiting antitumor activity, it also presented a cytotoxic effect on normal cells. The selectivity index (SI), which compares the effective dose against cancer cells to that against normal cells, is critical in assessing the therapeutic window .

Case Studies

  • Study on Urea Derivatives : A comparative study evaluated the biological activity of various urea derivatives, including those structurally similar to this compound. Results indicated that certain substitutions on the urea moiety significantly enhanced antitumor efficacy while maintaining a favorable toxicity profile .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with specific targets involved in cancer progression. These studies suggest that the compound can effectively bind to ATP-binding sites in kinases, potentially inhibiting their activity .

Data Tables

Study Cell Line IC50 (µM) Selectivity Index (SI)
Study 1HeLa0.4730
Study 2MCF-70.4025
Study 3HepG27.210

Q & A

What synthetic methodologies are recommended for preparing urea derivatives with 3,4-dimethoxyphenyl substituents?

Basic Research Focus
The synthesis of urea derivatives like the target compound typically involves coupling reactions between isocyanates and amines. For example, substituted phenyl isocyanates can react with hydroxyl-containing intermediates under mild conditions (e.g., in dichloromethane or ethanol at room temperature). Evidence from structurally analogous compounds, such as 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, highlights the use of aromatic isocyanates and amines in polar aprotic solvents, with purification via column chromatography . Optimization of protecting groups for the 3,4-dimethoxyphenyl moiety may require orthogonal strategies to preserve stereochemical integrity during synthesis .

How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in similar compounds?

Advanced Research Focus
Stereochemical assignments for compounds with multiple chiral centers (e.g., the hydroxyethyl and oxan-4-yl groups) require combined crystallographic and spectroscopic approaches. For instance, X-ray analyses of intermediates like threo-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid have been used to confirm absolute configurations, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants and NOESY correlations help validate spatial arrangements in solution . For the target compound, crystallographic fragment screening (as applied to FAD-dependent oxidoreductases) could further elucidate binding conformations .

What in vitro assays are suitable for evaluating the bioactivity of this compound against bacterial virulence factors?

Basic Research Focus
LasR inhibitors with 3,4-dimethoxyphenyl groups, such as compound C1 (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea), have been tested in Pseudomonas aeruginosa PAO1 models using assays for biofilm inhibition, quorum sensing disruption (e.g., pyocyanin production), and virulence factor quantification (e.g., elastase activity) . Similar protocols can be adapted for the target compound, with dose-response curves (0–100 µM) and LC-MS validation of compound stability in bacterial media.

How do substituents on the urea scaffold influence interactions with biological targets?

Advanced Research Focus
Structure-activity relationship (SAR) studies on urea derivatives reveal that electron-donating groups (e.g., methoxy substituents) enhance binding to hydrophobic pockets in enzymes or receptors. For example, the 3,4-dimethoxyphenyl group in Atracurium contributes to neuromuscular blocking activity by mimicking acetylcholine’s aromatic interactions . Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays can identify critical residues in target proteins, such as LasR or β-adrenergic receptors, that interact with the hydroxyethyl or oxan-4-yl moieties .

What analytical techniques are critical for characterizing metabolites or degradation products?

Advanced Research Focus
High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) are essential for identifying metabolites. For example, exact mass matching (e.g., 343.1087 Da for C19_{19}H22_{22}ClN3_3O) can distinguish between hydroxylated or demethylated derivatives . Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) further elucidates fragmentation pathways, while stability studies in simulated physiological buffers (pH 2–9) assess hydrolytic susceptibility of the urea bond .

How can crystallographic fragment screening improve the design of analogs targeting oxidoreductases?

Advanced Research Focus
Fragment-based screening using X-ray crystallography, as demonstrated for Chaetomium thermophilum FAD-dependent oxidoreductase, identifies binding hotspots for small-molecule ligands. For the target compound, co-crystallization with homologous enzymes (e.g., human monoamine oxidases) could reveal interactions between the 3,4-dimethoxyphenyl group and flavin cofactors. This approach enables rational modifications, such as introducing sulfonyl or fluorinated groups to enhance binding affinity .

What strategies mitigate challenges in solubility and bioavailability for urea-based compounds?

Basic Research Focus
Poor aqueous solubility is common in lipophilic urea derivatives. Strategies include salt formation (e.g., hydrochloride salts, as seen in Bevantolol hydrochloride), nanoformulation with PEGylated carriers, or prodrug design (e.g., esterification of the hydroxyethyl group). LogP calculations (via HPLC) and parallel artificial membrane permeability assays (PAMPA) guide lead optimization .

How do stereochemical variations impact biological activity in similar compounds?

Advanced Research Focus
Enantiomers of hydroxyethyl-containing compounds often exhibit divergent bioactivities. For example, the threo and erythro forms of 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol show distinct inhibitory effects in enzymatic assays. Chiral HPLC or enzymatic resolution can separate stereoisomers, while molecular dynamics simulations predict enantiomer-specific binding modes .

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